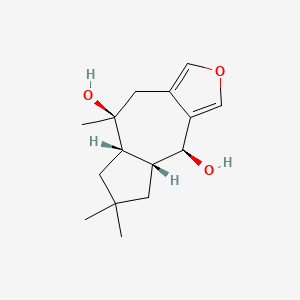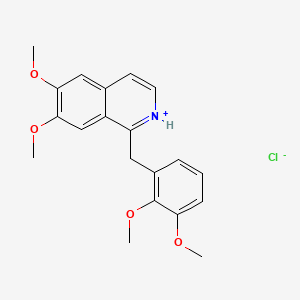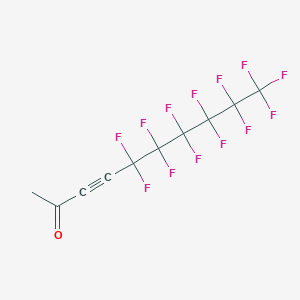
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a propyl group, a phenylmethanesulfonyl group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of phenylmethanesulfonyl chloride with propyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the hydrazine moiety under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonylhydrazine: Lacks the propyl group but shares similar chemical properties.
Propylhydrazinecarboxylate: Lacks the phenylmethanesulfonyl group but has similar reactivity.
Sulfonylhydrazine derivatives: A broad class of compounds with varying substituents on the hydrazine and sulfonyl groups.
Uniqueness
Propyl 2-(phenylmethanesulfonyl)hydrazine-1-carboxylate is unique due to the combination of its propyl, phenylmethanesulfonyl, and hydrazine carboxylate moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
58358-89-7 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
propyl N-(benzylsulfonylamino)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-2-8-17-11(14)12-13-18(15,16)9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,12,14) |
InChI Key |
WPGMTDGQJBLGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)
